2,6-Dichloro-3-iodo-4-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

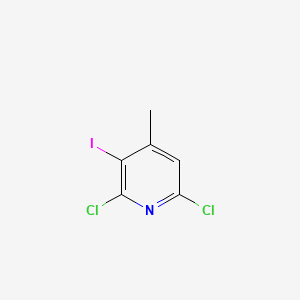

2,6-Dichloro-3-iodo-4-methylpyridine is a chemical compound with the molecular formula C6H3Cl2IN. It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-iodo-4-methylpyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: two chlorine atoms, one iodine atom, and one methyl group .Scientific Research Applications

Organic Synthesis

2,6-Dichloro-3-iodo-4-methylpyridine: is a valuable intermediate in organic synthesis. Its halogenated structure makes it a versatile reagent for constructing complex molecules through various organic reactions such as substitution, coupling, and cyclization processes. It can be used to synthesize a wide range of organic compounds, including heterocyclic structures that are prevalent in many pharmaceuticals .

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a building block for the synthesis of active pharmaceutical ingredients (APIs). Its reactivity with different organic moieties allows for the creation of compounds with potential therapeutic effects. Research is ongoing to explore its use in developing novel medications for diseases where current treatment options are limited .

Agrochemicals

The compound’s chemical properties are exploited in the agrochemical field to develop new pesticides and herbicides. Its ability to form stable bonds with various functional groups enables the creation of compounds that can target specific pests or weeds, enhancing crop protection and yield .

Dyestuff Industry

In the dyestuff industry, 2,6-Dichloro-3-iodo-4-methylpyridine is used to synthesize dyes and pigments. Its molecular structure can be modified to produce different color properties, which are essential for creating a diverse range of dyes for textiles, inks, and coatings .

Analytical Chemistry

This compound is also used in analytical chemistry as a standard or reagent. Its well-defined structure and properties make it suitable for use in chromatography and mass spectrometry to identify and quantify other substances .

Biopharma Production

In biopharmaceutical manufacturing, 2,6-Dichloro-3-iodo-4-methylpyridine can be utilized in the synthesis of drug conjugates and prodrugs. It can act as a linker molecule that attaches to biologically active peptides or proteins, modifying their properties to enhance drug delivery and efficacy .

Controlled Environment Research

Researchers use this compound in controlled environment studies to understand its interaction with other chemicals and materials. This research can lead to the development of new materials with improved properties for various industrial applications .

Advanced Battery Science

The electrochemical properties of 2,6-Dichloro-3-iodo-4-methylpyridine may be harnessed in the field of advanced battery science. It could be used in the design of new electrolytes or as a component in the cathode material to improve battery performance and longevity .

Safety and Hazards

Mechanism of Action

Target of Action

2,6-Dichloro-3-iodo-4-methylpyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . .

Mode of Action

It’s worth noting that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds .

Biochemical Pathways

As an intermediate in organic synthesis, it likely participates in various chemical reactions that lead to the formation of complex organic compounds .

Pharmacokinetics

As a chemical intermediate, its bioavailability would largely depend on the specific context of its use and the final compounds it is used to synthesize .

Result of Action

As an intermediate in chemical synthesis, its primary role is likely to contribute to the formation of more complex compounds .

Action Environment

The action, efficacy, and stability of 2,6-Dichloro-3-iodo-4-methylpyridine can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, and the specific catalysts used . .

properties

IUPAC Name |

2,6-dichloro-3-iodo-4-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2IN/c1-3-2-4(7)10-6(8)5(3)9/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDGEPHYKDKFRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1I)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2IN |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.91 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-iodo-4-methylpyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6286537.png)